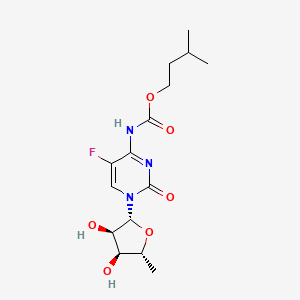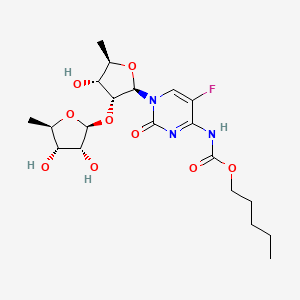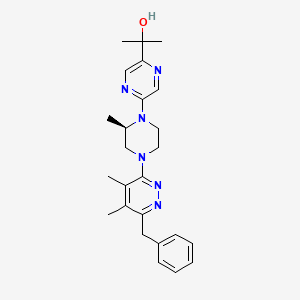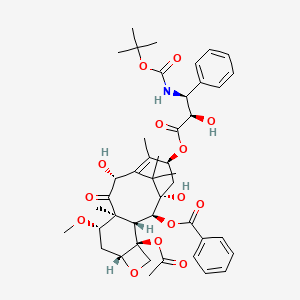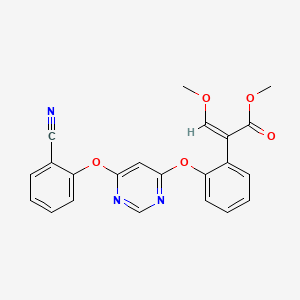
(Z)-Azoxystrobine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Azoxystrobin is a systemic fungicide belonging to the strobilurin chemical class. It is widely used in agriculture to protect crops from a broad spectrum of fungal diseases. The compound is known for its ability to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells.
Applications De Recherche Scientifique
(Z)-Azoxystrobin has several scientific research applications:
Agriculture: It is extensively used to protect crops from fungal diseases, improving yield and quality.
Biology: The compound is studied for its effects on fungal physiology and mitochondrial function.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans and animals.
Industry: (Z)-Azoxystrobin is used in the development of new fungicides and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Azoxystrobin involves several key steps:
Preparation of the intermediate: The synthesis begins with the preparation of methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate.
Cyclization: The intermediate undergoes cyclization to form the core structure of (Z)-Azoxystrobin.
Final modifications:
Industrial Production Methods
Industrial production of (Z)-Azoxystrobin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Azoxystrobin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (Z)-Azoxystrobin with modified functional groups, which can exhibit different biological activities.
Mécanisme D'action
(Z)-Azoxystrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting ATP synthesis. This leads to energy depletion and cell death in the fungal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyraclostrobin: Another strobilurin fungicide with a similar mode of action.
Trifloxystrobin: Known for its broad-spectrum activity against various fungal pathogens.
Kresoxim-methyl: Used in agriculture for its protective and curative properties.
Uniqueness
(Z)-Azoxystrobin is unique due to its high systemic activity, long-lasting protection, and broad-spectrum efficacy. It is also known for its favorable environmental profile, with low toxicity to non-target organisms and minimal impact on the ecosystem.
Propriétés
IUPAC Name |
methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOXNFNRHQEC-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348332 |
Source


|
| Record name | (Z)-Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143130-94-3 |
Source


|
| Record name | (Z)-Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical techniques are commonly used to determine the presence and quantity of (Z)-azoxystrobin in azoxystrobin formulations?
A1: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique used for the simultaneous determination of azoxystrobin and its impurity (Z)-azoxystrobin in pesticide formulations. [] This method offers good accuracy, precision, and selectivity for quality control purposes. []
Q2: Why is it important to control the levels of (Z)-azoxystrobin in azoxystrobin products?
A2: Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for impurities like (Z)-azoxystrobin in pesticide formulations containing azoxystrobin. [] This is likely due to potential safety and efficacy concerns. By utilizing methods like HPLC-DAD, manufacturers can ensure their products comply with these regulations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
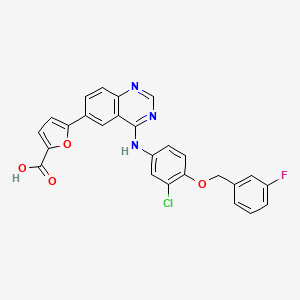
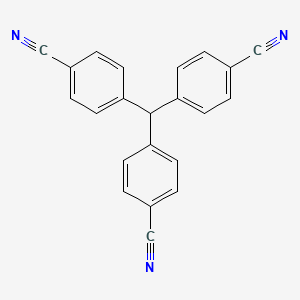

![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
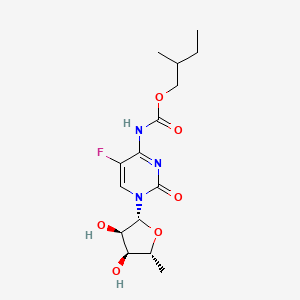
![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
